Scopolamine-d3 Hydrobromide
Description
Rationale for Deuterium (B1214612) Labeling in Scopolamine (B1681570) Research Methodologies
The primary reason for using deuterium-labeled scopolamine, specifically Scopolamine-d3 Hydrobromide, in research is for its application as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. medchemexpress.comdaicelpharmastandards.com When analyzing biological samples to determine the concentration of scopolamine, a known amount of this compound is added to the sample. Because it behaves almost identically to the non-labeled scopolamine during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
The mass spectrometer can distinguish between the deuterated and non-deuterated forms due to their different molecular weights. researchgate.net This allows for highly accurate quantification of the scopolamine in the original sample by comparing the signal intensity of the analyte to that of the known amount of the internal standard. This technique corrects for variations in sample processing and instrument response, leading to more reliable and reproducible results.
Overview of this compound as an Analytical Reference Standard and Mechanistic Research Tool
This compound is widely recognized as an analytical reference standard. medchemexpress.comsigmaaldrich.com Pharmaceutical secondary standards, such as this, provide a cost-effective and convenient alternative to primary pharmacopeia standards for quality control in pharmaceutical laboratories and manufacturing. sigmaaldrich.com It is used for the quantification of scopolamine in pharmaceutical formulations using techniques like chromatography. sigmaaldrich.com Daicel offers a deuterium-labeled standard of Scopolamine, Scopolamine D3 HCl, for bioanalytical research and BA/BE studies. daicelpharmastandards.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₈D₃NO₄·HBr |
| Molecular Weight | 387.28 g/mol |
| Synonyms | (αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-(Methyl-d3)-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester Hydrobromide, Hyoscine-d3 hydrobromide, Scopolammonium-d3 Bromide |
| Isotopic Label | Deuterium (d3) |
| Storage Temperature | -20°C |
Note: The hydrate (B1144303) form also exists. lgcstandards.comscbt.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGQALLALWYDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4.BrH, C17H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
114-49-8, 20368-51-8 | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tropan-3-ol, 6,7-epoxy-, tropate (ester), hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20368-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (.alpha.S)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hyoscine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
387 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthetic and Biosynthetic Methodologies of Deuterated Scopolamine Analogs
Chemical Synthesis Approaches for Scopolamine-d3 Hydrobromide
The creation of isotopically labeled compounds like this compound is essential for various research applications, including its use as an internal standard for mass spectrometry quantification. acs.orgnih.gov The "d3" designation typically refers to the presence of three deuterium (B1214612) atoms on the N-methyl group of the scopolamine (B1681570) molecule. researchgate.net
Several strategies exist for incorporating deuterium into the scopolamine molecule. A prevalent and effective method involves a two-step sequence starting from the unlabeled alkaloid. researchgate.net This process includes:
N-demethylation: The first step is the selective removal of the methyl group from the tertiary amine in scopolamine to produce the precursor, norscopolamine. Various reagents have been reported for the N-demethylation of tropane (B1204802) alkaloids. researchgate.net
N-methylation with a Deuterated Reagent: The resulting norscopolamine is then re-methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to introduce the three deuterium atoms, yielding [2H3]-scopolamine. researchgate.net
Another advanced method for deuterium labeling is through hydrogen isotope exchange (HIE) catalyzed by metal nanoparticles. acs.org Rhodium-catalyzed HIE, for instance, can be used to label complex molecules. In this process, a rhodium-based precatalyst decomposes under deuterium gas (D₂) to form catalytically active nanoparticles that facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions on the substrate molecule. acs.orgresearchgate.net This technique has been successfully applied to various pharmaceuticals. acs.org
For the synthesis to be practically useful, it must be scalable. Easy-to-implement, preparative-scale syntheses for deuterated scopolamine have been developed that provide good yields and high isotopic purity. acs.orgresearchgate.net The two-step N-demethylation and subsequent N-methylation method is well-suited for preparative scale, allowing for the production of significant quantities of the desired deuterated product without requiring complex chromatographic purification. researchgate.net
Furthermore, novel biocatalytic methods are emerging for scalable deuteration. For example, a light-driven decarboxylative deuteration process using an engineered photodecarboxylase has been demonstrated. nih.gov This method was successfully scaled up to gram-scale production for certain molecules, showcasing the potential of biocatalysis in producing deuterated compounds efficiently. nih.gov
The derivatization of scopolamine and its precursors can be achieved through both chemical and enzymatic routes. Chemically, plant-derived scopolamine can be converted into other pharmaceutically important derivatives. A notable example is the synthesis of Scopolamine-N-butyl bromide, where scopolamine is derivatized via quaternization of the nitrogen atom. researchgate.net
Enzymatic synthesis offers a novel and environmentally friendly approach for producing scopolamine and its derivatives under mild conditions. bloomtechz.com Enzymes can be used to catalyze specific reactions with high efficiency and selectivity. For instance, a patented method describes using a hydrolase to prepare scopolamine hydrochloride from anisodamine (B1666042) hydrobromide as a starting material. google.com The resulting scopolamine hydrochloride can then undergo further chemical reactions like esterification and hydrolysis to yield the final product. google.com The biotransformation of hyoscyamine (B1674123) into scopolamine is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), a critical step that has been a target for biocatalytic process development. researchgate.netresearchgate.net
Preparative Scale Synthesis Techniques for Deuterated Scopolamine
Biosynthetic Pathways and Metabolic Engineering Relevant to Scopolamine Production
Understanding the natural biosynthesis of scopolamine is fundamental to developing methods for its enhanced production. Scopolamine is a tropane alkaloid naturally produced in several plant species of the Solanaceae family. mdpi.com
The biosynthetic pathway of scopolamine has been extensively investigated using isotopic labeling studies in plant systems, particularly in hairy root cultures of species like Datura stramonium. nih.govresearchgate.net These studies involve feeding the plant cultures with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and tracking the label's incorporation into downstream metabolites. researchgate.net
Key findings from these experiments have reshaped our understanding of the pathway:
Precursors: The tropane ring is derived from the amino acids ornithine and arginine via the intermediate putrescine. mdpi.comnih.gov
Discovery of Littorine (B1216117): Isotopic labeling studies were instrumental in identifying littorine as a direct biosynthetic precursor to hyoscyamine. nih.gov Experiments using precursors like phenyl[1,3-¹³C₂]lactic acid demonstrated that tropine (B42219) first forms an ester with phenyllactic acid to create littorine. researchgate.net
Intramolecular Rearrangement: It was shown that littorine undergoes a remarkable intramolecular rearrangement to form hyoscyamine, where the phenyllactate moiety is converted to the tropate (B1238587) moiety. nih.govresearchgate.net
Final Conversion: Hyoscyamine is then converted to scopolamine through a two-step process (hydroxylation and epoxidation) catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H). mdpi.comgoogle.com
Table 1: Key Isotopic Labeling Studies in Scopolamine Biosynthesis
| Labeled Precursor Fed | Plant System | Key Finding | Reference |
|---|---|---|---|
| [1',3'-13C, methyl-2H3]-littorine | Datura stramonium hairy roots | Confirmed the intramolecular rearrangement of littorine to hyoscyamine. | researchgate.net |
| [1-(13)C]-phenylalanine | Datura stramonium transformed root cultures | Helped demonstrate that littorine is the direct precursor of hyoscyamine. | nih.govresearchgate.net |
| [2-13C]-phenyllactate | Datura stramonium root cultures | Showed that tropine esterifies with phenyllactic acid to form littorine. | researchgate.net |
| [2H3]-acetate | Datura stramonium root cultures | Revealed that deuterium from acetate (B1210297) is incorporated into C-6 and C-7 of the tropane ring. | researchgate.net |
The knowledge gained from biosynthetic studies has enabled the use of metabolic engineering to increase the production of valuable tropane alkaloids like scopolamine. jipb.net These techniques aim to overcome rate-limiting steps in the pathway or block competitive pathways. researchgate.netjipb.net
Common strategies include:
Overexpression of Key Enzyme Genes: Genes encoding rate-limiting enzymes are introduced into plants to boost production. The two most targeted enzymes are:
Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in tropane alkaloid biosynthesis. Overexpression of the pmt gene has been shown to increase alkaloid production. nih.gov
Hyoscyamine 6β-hydroxylase (H6H): This enzyme controls the conversion of hyoscyamine to the more valuable scopolamine. Overexpressing h6h can significantly shift the final product accumulation towards scopolamine. nih.govethz.ch
Use of Hairy Root Cultures: Inoculation of plant tissues with Agrobacterium rhizogenes induces the growth of "hairy roots," which are genetically stable, grow rapidly, and are highly effective at producing root-synthesized secondary metabolites like scopolamine in vitro. nih.govethz.ch
Heterologous Expression: Entire metabolic pathways, or parts of them, can be transferred to other organisms. For example, the genes for tropane alkaloid biosynthesis have been expressed in tobacco and, more recently, in microorganisms like yeast, opening the door for industrial-scale fermentation-based production. nih.govpnas.org
Table 2: Key Enzymes Targeted in Metabolic Engineering of Scopolamine Biosynthesis
| Enzyme | Gene | Role in Pathway | Engineering Strategy | Reference |
|---|---|---|---|---|
| Putrescine N-methyltransferase | pmt | Catalyzes the first committed step (N-methylation of putrescine). | Overexpression to increase overall pathway flux. | researchgate.netnih.gov |
| Hyoscyamine 6β-hydroxylase | h6h | Converts hyoscyamine to scopolamine. | Overexpression to increase the ratio of scopolamine to hyoscyamine. | mdpi.comnih.govethz.ch |
| Ornithine decarboxylase | odc | Synthesizes putrescine from ornithine. | Overexpression to increase the supply of the precursor putrescine. | ethz.ch |
Advanced Analytical Chemistry Applications of Scopolamine D3 Hydrobromide
Role as an Internal Standard in Quantitative Bioanalysis
Quantification of Scopolamine (B1681570) and Related Tropane (B1204802) Alkaloids in Biological Matrices
Scopolamine-d3 Hydrobromide is extensively used as an internal standard for the precise quantification of scopolamine and other related tropane alkaloids in various biological samples, including plasma, serum, and urine. researchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structural and chemical similarity to the target analyte ensures that it behaves almost identically during extraction and analysis. mdpi.com This is essential for accurate measurement, especially when dealing with the very low concentrations of scopolamine typically found in biological systems. pensoft.netpensoft.netresearchgate.net
Numerous studies have developed and validated methods using this compound for pharmacokinetic and bioequivalence studies. For example, a sensitive LC-MS/MS method for scopolamine in human plasma utilized [¹³C,²H₃]-Scopolamine as the internal standard, achieving a lower limit of quantification (LLOQ) of 3.03 pg/mL. pensoft.netpensoft.netresearchgate.net Another study quantified scopolamine in human serum with an LLOQ of 5 pg/mL using a validated LC-MS/MS method. nih.gov In the analysis of tropane alkaloids in food products like buckwheat, ¹³C, D3-scopolamine hydrobromide has been employed as an internal standard to ensure accurate quantification. tandfonline.com The use of deuterated standards like Atropine-d3 alongside Scopolamine-d3 has also been reported for the simultaneous determination of multiple tropane alkaloids. researchgate.netmdpi.com
Table 1: Research Findings on the Quantification of Scopolamine using Deuterated Internal Standards
| Biological Matrix | Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| Human Plasma | LC-MS/MS | [¹³C,²H₃]-Scopolamine | 3.03–315.76 pg/mL | 3.03 pg/mL | pensoft.netpensoft.netresearchgate.net |
| Human Serum | LC-MS/MS | Scopolamine-d3 | 5–5000 pg/mL | 5 pg/mL | nih.gov |
| Rat Plasma and Brain | LC-MS/MS | Unspecified deuterated standard | 2–2500 ng/mL | 2 ng/mL | nih.gov |
| Human Plasma | LC-MS/MS | Levobupivacaine (structural analog) | 0.10–50.00 ng/mL | 0.10 ng/mL | nih.gov |
| Buckwheat Products | UHPLC–ToF-MS | ¹³C, D3-Scopolamine hydrobromide | Not Specified | 1.25 µg/kg | tandfonline.com |
Mitigation of Matrix Effects and Enhancement of Method Precision and Accuracy
Biological matrices are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. clearsynth.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. texilajournal.com this compound, as a co-eluting, stable isotope-labeled internal standard, experiences the same matrix effects as the unlabeled scopolamine. cerilliant.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, significantly reducing their impact on the final result. scioninstruments.com
The use of a deuterated internal standard is a well-established strategy to compensate for these measurement errors. clearsynth.comtexilajournal.com For instance, in an LC-MS/MS method for determining atropine (B194438) and scopolamine in plasma, while a structural analog was used, the importance of assessing the matrix effect was highlighted. nih.govsigmaaldrich.com In methods where deuterated standards like ¹³C, D3-scopolamine were used, they were added at the beginning of the extraction procedure to correct for signal variations throughout the entire analytical process. mdpi.comtandfonline.com This approach improves the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and the accuracy, which is the closeness of the measured value to the true value. Validated methods using deuterated scopolamine report high accuracy and precision, with intra-day and inter-day precision often below 15% and accuracy within 85-115%, conforming to regulatory guidelines. pensoft.netpensoft.netresearchgate.netnih.gov
Mass Spectrometry (MS) Methodologies
Mass spectrometry, coupled with chromatographic separation techniques, has become the gold standard for the sensitive and selective quantification of drugs and metabolites in biological fluids. acs.org The use of this compound is integral to these advanced analytical methods. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like scopolamine, a derivatization step is typically required to increase their volatility and improve their chromatographic properties. researchgate.net A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane), which converts the analyte into a more volatile trimethylsilyl (B98337) derivative. cij.gob.mx
In GC-MS analysis, this compound serves as an ideal internal standard. One study details a GC-MS method for quantifying tropane alkaloids in biological materials where atropine-d3 was used as the internal standard. researchgate.net The analytes were derivatized to their trimethylsilyl forms prior to analysis. researchgate.net Another GC-ion trap tandem mass spectrometry method was developed for scopolamine in serum, where the internal standard used was mexiletine (B70256) and derivatization was performed with 2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide. nih.gov The mass spectrometer is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions for the analyte and the internal standard. For the derivatized scopolamine, the ion at m/z 138 is frequently used for quantification. cij.gob.mx
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of scopolamine in biological matrices due to its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization. sigmaaldrich.compensoft.netpensoft.netresearchgate.netnih.gov The development and validation of these methods are critical to ensure reliable data for clinical and forensic purposes. nih.govsigmaaldrich.com
A typical LC-MS/MS method involves separating the analyte from matrix components on a reversed-phase column, such as a C18 or a cyano-bonded phase column. pensoft.netpensoft.netnih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). pensoft.netpensoft.netnih.gov this compound is added to the samples at a known concentration before sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. pensoft.netpensoft.netnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM). pensoft.netpensoft.netresearchgate.net
Table 2: LC-MS/MS Method Parameters for Scopolamine Analysis
| Chromatographic Column | Mobile Phase | Extraction Method | Internal Standard | Reference |
|---|---|---|---|---|
| Cyano bonded phase (150 × 4.6 mm, 5 µm) | Ammonium format buffer:Methanol (60:40) | Liquid-Liquid Extraction | [¹³C,²H₃]-Scopolamine | pensoft.netpensoft.net |
| Zorbax XDB-C18 (4.6 × 50 mm, 1.8 µm) | Water and Acetonitrile with 0.1% v/v formic acid (gradient) | Solid-Phase Extraction | Scopolamine-d3 | nih.gov |
| Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 3.5 µm) | 0.1% formic acid in water and Acetonitrile (gradient) | Protein Precipitation | Unspecified deuterated standard | nih.gov |
| Zorbax XDB-CN (75mm × 4.6mm, 3.5μm) | Purified water, acetonitrile, formic acid (gradient) | Protein Precipitation | Levobupivacaine | nih.govsigmaaldrich.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Compound Identification
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and then analyzed. unt.edu It provides a high degree of certainty in compound identification and quantification. In a typical triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte. unt.edu This selected ion then enters the second quadrupole (q2), which acts as a collision cell. Here, the ion collides with an inert gas (like argon or nitrogen), causing it to fragment into smaller product ions. unt.edu The third quadrupole (Q3) then scans or selects specific product ions for detection. unt.edu
For scopolamine, the precursor ion has an m/z of 304. pensoft.netpensoft.netresearchgate.net Upon fragmentation, it produces characteristic product ions, with the most abundant often being at m/z 138. pensoft.netpensoft.netresearchgate.netnih.gov The transition from m/z 304 to m/z 138 is therefore a highly specific reaction that is monitored for quantification (MRM). pensoft.netpensoft.netresearchgate.net this compound, with its slightly higher mass, will have a different precursor ion. For example, [¹³C,²H₃]-Scopolamine has a precursor ion at m/z 308, which fragments to a product ion at m/z 142. pensoft.netpensoft.netresearchgate.net The analysis of these unique fragmentation patterns allows for the unambiguous identification and differentiation of the analyte from its internal standard and from other co-eluting compounds, ensuring the high selectivity of the LC-MS/MS method. cerilliant.commdpi.com
Mass Fragmentography in Deuterium (B1214612) Content Determination
Mass fragmentography, a technique that involves the use of a mass spectrometer to monitor specific ionic fragments of a molecule, is a cornerstone in the analysis of isotopically labeled compounds like this compound. This method is crucial for confirming the incorporation of deuterium atoms and determining the isotopic purity of the labeled standard. The fundamental principle relies on the mass difference between the deuterated standard and its non-deuterated (unlabeled) analyte. acanthusresearch.com Stable isotope-labeled internal standards, such as those labeled with deuterium (D), are considered ideal for quantitative mass spectrometry (MS) methods because they are chemically almost identical to the analyte but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.comclearsynth.com
In the mass spectrum, the molecular ion ([M]+) of Scopolamine-d3 will appear at a higher m/z value compared to unlabeled scopolamine. For Scopolamine-d3, where three hydrogen atoms on the N-methyl group are replaced by deuterium, the mass is expected to increase by approximately 3 Da. medchemexpress.comlgcstandards.com By monitoring the ion currents of specific fragments, analysts can quantify the analyte and the internal standard simultaneously. For instance, in a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the analyte and the deuterated internal standard. mdpi.compensoft.net
The selection of appropriate fragment ions is critical. For Scopolamine-d3, it is important to choose a fragment ion that retains the deuterium label, ensuring that the mass difference is maintained in the product ion spectrum. acanthusresearch.com This allows for precise quantification and helps to correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. scioninstruments.comclearsynth.com The use of a triply deuterated standard provides a distinct mass shift, which is often sufficient to move the standard's signal away from the natural isotopic distribution of the unlabeled analyte, thereby improving accuracy. scispace.com
The following table details typical mass spectrometry parameters used in the analysis of deuterated scopolamine.
Table 1: Mass Spectrometry Parameters for Deuterated Scopolamine
| Parameter | Scopolamine (Analyte) | Scopolamine-d3 (Internal Standard) | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 304.1 | 307.2 / 308.0 | mdpi.compensoft.net |
| Product Ion (m/z) | 138.1 | 141.1 / 142.0 | mdpi.compensoft.net |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | mdpi.com |
Chromatographic Separation Techniques for Tropane Alkaloids
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of tropane alkaloids, including scopolamine and its related substances. isciii.esresearchgate.net The development of a robust HPLC method is critical for achieving accurate and reproducible results. Several key parameters are optimized during method development, such as the stationary phase (column), mobile phase composition, pH, and detector wavelength. brieflands.comakjournals.com
Reversed-phase HPLC is the most common approach, typically utilizing a C18 or C8 stationary phase. brieflands.comresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. brieflands.comakjournals.com The composition of the mobile phase is a critical factor; for example, increasing the proportion of acetonitrile can decrease the retention of more polar compounds like scopolamine. researchgate.net
The pH of the mobile phase plays a significant role in the retention and peak shape of basic compounds like tropane alkaloids. Operating at a slightly acidic to neutral pH (e.g., pH 6.2-6.5) ensures that the alkaloids are in their ionized form, which can improve peak symmetry and resolution. brieflands.comakjournals.com Ion-pairing agents can also be added to the mobile phase to improve the retention and separation of ionic analytes on reversed-phase columns. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analytes exhibit maximum absorbance, typically around 210-230 nm. brieflands.comnih.gov Validation of the developed HPLC method ensures it is selective, sensitive, precise, and accurate for its intended purpose. akjournals.comresearchgate.net
Table 2: Examples of HPLC Method Parameters for Tropane Alkaloid Separation
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Eurospher C18 brieflands.com | Lichrosorb RP-18 researchgate.net | Silica-based akjournals.com |
| Mobile Phase | Acetonitrile / Triethylammonium phosphate (B84403) buffer (pH 6.2) (25:75) brieflands.com | Acetonitrile / Methanol / Ammonium acetate (B1210297) (20.9:27.9:51.2) researchgate.net | Acetonitrile / Ammonium acetate buffer with TEA (pH 6.5) (50:50) akjournals.com |
| Flow Rate | 1.0 mL/min brieflands.com | 1.3 mL/min researchgate.net | Not Specified |
| Detection | UV at 210 nm brieflands.com | UV at 210 nm researchgate.net | UV at 210 nm researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) Integration in Analytical Workflows
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. In analytical workflows for tropane alkaloids, UHPLC is often coupled with mass spectrometry detectors, such as time-of-flight (ToF-MS) or tandem mass spectrometry (MS/MS), creating a powerful tool for trace-level analysis in complex matrices. tandfonline.comtandfonline.com
The integration of UHPLC-MS/MS into analytical workflows allows for highly selective and sensitive determination of compounds like scopolamine. In these methods, this compound serves as an ideal internal standard. mdpi.comtandfonline.com Its use is critical for compensating for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. mdpi.com A common sample preparation technique integrated with UHPLC workflows is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for rapid and efficient extraction of analytes from complex food or biological samples before instrumental analysis. tandfonline.comtandfonline.com The combination of QuEChERS extraction and UHPLC-MS/MS analysis provides a robust and high-throughput methodology for monitoring tropane alkaloids. tandfonline.com
The mobile phase for UHPLC typically consists of water and acetonitrile, both containing an acidifier like formic acid to improve chromatographic peak shape and enhance ionization efficiency for mass spectrometry. tandfonline.com The use of a gradient elution, where the mobile phase composition is changed over the course of the run, allows for the separation of multiple analytes with different polarities in a single analysis. tandfonline.com
Table 3: UHPLC Method Parameters for Tropane Alkaloid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | tandfonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | tandfonline.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | tandfonline.com |
| Flow Rate | 0.3 mL/min | tandfonline.com |
| Injection Volume | 20 µL | tandfonline.com |
| Internal Standard | 13C, D3-Scopolamine hydrobromide | tandfonline.com |
| Detection | Time-of-Flight Mass Spectrometry (ToF-MS) | tandfonline.comtandfonline.com |
Analytical Method Development and Validation Protocols
Quality Control (QC) and Analytical Method Validation (AMV) Compliance
The use of this compound is integral to quality control (QC) and analytical method validation (AMV) in regulated pharmaceutical environments. clearsynth.comsynzeal.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance characteristics such as accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). pensoft.netresearchgate.net
Deuterated internal standards like Scopolamine-d3 are crucial in these validation protocols, particularly for chromatographic methods coupled with mass spectrometry. clearsynth.com They help ensure the reliability and robustness of the analytical procedure. clearsynth.com For example, in accuracy studies, which measure the closeness of test results to the true value, Scopolamine-d3 helps to correct for recovery losses during sample preparation. In precision studies, which assess the degree of scatter between a series of measurements, the internal standard minimizes variability from the analytical system. mdpi.compensoft.net
A validated method demonstrates good linearity (a proportional relationship between concentration and instrument response) over a specified range. Accuracy is often reported as percent recovery, while precision is expressed as the relative standard deviation (RSD) for a series of measurements. mdpi.comtandfonline.com For instance, a validated µ-QuEChERS-HPLC-MS/MS method for tropane alkaloids showed excellent accuracy with recoveries between 90-100% and precision with RSD values ≤ 13%. mdpi.com Compliance with these validation parameters is essential for methods used in QC laboratories for batch release testing and for data submitted in regulatory filings like Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.com
Table 4: Summary of Method Validation Parameters for Scopolamine Analysis
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | 0.999 | pensoft.net |
| Limit of Quantification (LOQ) | 0.625 - 1.25 µg/kg | tandfonline.com |
| Accuracy (% Recovery) | 90 - 100% | mdpi.com |
| Precision (Intra-day RSD) | 1.28 - 10.46% | pensoft.net |
| Precision (Inter-day RSD) | < 19% | tandfonline.com |
Utilization as a Certified Reference Material and Pharmaceutical Secondary Standard
This compound is utilized as a Certified Reference Material (CRM) or is traceable to such standards, which is essential for ensuring the accuracy and reliability of analytical measurements. cerilliant.comavantorsciences.comsigmaaldrich.com A CRM is a standard of sufficiently high purity and homogeneity, produced by a recognized body and accompanied by a certificate that provides the value of a specified property, its uncertainty, and a statement of metrological traceability. americanpharmaceuticalreview.com
In the pharmaceutical industry, reference standards are categorized as either primary or secondary.
Primary Reference Standards are established by major pharmacopeial bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com They are globally accepted and are used to validate official analytical methods. sigmaaldrich.com
Pharmaceutical Secondary Standards (also known as working standards) are established by comparison to a primary reference standard. gmpsop.comsigmaaldrich.com They offer a convenient and cost-effective alternative for routine quality control testing. americanpharmaceuticalreview.comsigmaaldrich.com These secondary standards must have documented traceability to the primary pharmacopeial lots. sigmaaldrich.com
This compound, as a stable isotope-labeled standard, is often provided as a CRM solution. avantorsciences.comsigmaaldrich.com The production and certification of these standards are typically performed under the stringent quality guidelines of ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). americanpharmaceuticalreview.com The certificate of analysis (COA) for a secondary standard or CRM provides comprehensive data, including its certified value, traceability to primary standards, and analytical data from its characterization. americanpharmaceuticalreview.com This robust certification provides confidence for use in applications such as pharma release testing, method development, and quality control. synzeal.com
Table 5: Types of Reference Materials
| Reference Material Type | Description | Key Characteristics |
|---|---|---|
| Primary Standard | Established by official pharmacopeias (e.g., USP, EP). sigmaaldrich.com | Highest quality and purity; used for compendial methods. sigmaaldrich.com |
| Secondary Standard | Qualified against and traceable to a primary standard. sigmaaldrich.com | Cost-effective alternative for routine QC; requires a certificate showing traceability. sigmaaldrich.com |
| Certified Reference Material (CRM) | A highly characterized material with a certified property value and uncertainty. | Produced under ISO 17034/17025; provides metrological traceability. americanpharmaceuticalreview.com |
Pharmacokinetic and Metabolic Research Utilizing Scopolamine D3 Hydrobromide
Tracer Applications in Drug Metabolism Studies
The use of stable isotope-labeled compounds, such as Scopolamine-d3 Hydrobromide, is a cornerstone of modern drug metabolism research. medchemexpress.commedchemexpress.eumedchemexpress.cn By incorporating deuterium (B1214612) atoms into the scopolamine (B1681570) molecule, researchers can create a "heavy" version of the drug that is chemically identical in its biological activity but distinguishable by mass spectrometry. medchemexpress.comvulcanchem.com This allows for its use as a tracer to follow the metabolic fate of the drug within a biological system with high precision. vulcanchem.com
Elucidation of In Vivo Metabolic Pathways in Experimental Systems
The metabolic pathways of scopolamine have been investigated in various mammalian species, revealing significant species-specific differences. tandfonline.com In rats, for instance, the primary metabolites identified are phenolic derivatives, including p-hydroxy-scopolamine, m-hydroxy-scopolamine, and p-hydroxy-m-methoxy-scopolamine. tandfonline.com
In contrast, studies in rabbits have shown considerable intra-species variation. While tropic acid was the major metabolite in two out of three rabbits studied, the third primarily excreted unchanged scopolamine along with five other metabolites. tandfonline.com Guinea pigs also predominantly metabolize scopolamine to tropic acid. tandfonline.com Dehydrated metabolites like aposcopolamine (B190597) and aponorscopolamine are found in abundance in guinea pigs, to a lesser extent in mice, and are minor metabolites in rabbits and rats. tandfonline.com Furthermore, the formation of glucuronide conjugates of scopolamine and norscopolamine is a more prominent pathway in mice compared to other species. tandfonline.com
It has been suggested that scopolamine undergoes significant first-pass metabolism after oral administration. nih.gov In humans, less than 5% of the parent drug is excreted unchanged in the urine. nih.gov The primary metabolic routes in humans are thought to be conjugation, particularly glucuronidation and sulfation. drugbank.comfao.org Treatment of human urine samples with β-glucuronidase and sulfatase has been shown to increase the recovery of scopolamine, suggesting that these conjugation pathways are significant. nih.govfao.org Oxidative demethylation, mediated by the CYP3A subfamily of enzymes, is another identified metabolic pathway. nih.govdrugbank.com
Table 1: Major Urinary Metabolites of Scopolamine in Different Species
| Species | Major Metabolites |
| Rat | p-hydroxy-scopolamine, m-hydroxy-scopolamine, p-hydroxy-m-methoxy-scopolamine |
| Rabbit | Tropic acid, Unchanged scopolamine (variable) |
| Guinea Pig | Tropic acid |
| Mouse | Glucuronide conjugates of scopolamine and norscopolamine |
In Vitro Metabolic Profiling and Metabolite Identification
In vitro studies using liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism. For scopolamine, these studies have pointed to the involvement of the cytochrome P450 (CYP) system, specifically the CYP3A subfamily, in its oxidative demethylation. nih.govdrugbank.com This is further supported by drug interaction studies. For example, co-administration of scopolamine with grapefruit juice, a known inhibitor of CYP3A4, leads to increased plasma concentrations and a prolonged time to reach maximum concentration (tmax) of scopolamine. nih.govfao.org
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of scopolamine and its metabolites in various biological matrices. science.govannexpublishers.com This is crucial for building a comprehensive metabolic profile of the drug.
Pharmacokinetic Research Investigations
This compound is an invaluable tool in pharmacokinetic research, enabling more precise and reliable measurements of drug absorption, distribution, metabolism, and excretion (ADME). medchemexpress.commedchemexpress.cn
Analysis of Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing the rate of metabolic reactions that involve the cleavage of this bond. medchemexpress.com This can, in turn, affect the pharmacokinetic profile of a drug. medchemexpress.commedchemexpress.eumedchemexpress.cnmedchemexpress.com While this compound is primarily used as a tracer and internal standard due to its mass difference, the potential for altered pharmacokinetics due to deuteration is a consideration in study design and data interpretation. medchemexpress.comvulcanchem.com The strategic placement of deuterium atoms can be used to investigate site-specific metabolism. vulcanchem.com
Research has shown that deuteration can impact the pharmacokinetic and metabolic profiles of pharmaceuticals. medchemexpress.com However, for many applications, particularly as an internal standard, the mass difference is the key feature, and any isotope effect is assumed to be negligible or is accounted for in the analysis. annexpublishers.com
Stability Studies in Complex Biological Fluids
Ensuring the stability of an analyte in biological matrices such as plasma and urine is critical for accurate pharmacokinetic analysis. This compound is used in these stability studies to help validate the analytical methods. nih.gov For instance, stability of the bulk chemical has been demonstrated for at least two weeks when stored under specific conditions. nih.gov In analytical procedures, stock solutions of scopolamine hydrobromide are reported to be stable for up to three months at -20°C. merckmillipore.com The deuterated standard allows for the precise tracking of the parent compound's degradation over time under various storage and handling conditions, ensuring that the measured concentrations in a study are accurate and reflective of the in vivo situation.
Pharmacological Research Applications of Scopolamine D3 Hydrobromide in Preclinical Models
Investigation of Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Scopolamine (B1681570) is a well-established non-selective muscarinic antagonist. tocris.comrndsystems.com It acts as a competitive inhibitor at muscarinic acetylcholine receptors (mAChRs), meaning it vies with the endogenous neurotransmitter acetylcholine for the same binding sites on these receptors. drugbank.comhhs.gov This antagonistic action occurs in both the central nervous system and the periphery, blocking the function of the parasympathetic nervous system and affecting smooth muscles that respond to acetylcholine. drugbank.com Its ability to readily cross the blood-brain barrier allows for potent effects on central cholinergic pathways, making it a standard tool for probing the function of mAChRs in the brain. medchemexpress.comnih.gov
Characterization of Receptor Interactions in Experimental Systems
Table 1: Summary of Scopolamine's Receptor Interaction Profile This table is based on data from the text and provides a summary of receptor interactions.
| Receptor Target | Type of Interaction | Notable Effects in Research |
|---|---|---|
| Muscarinic Acetylcholine Receptors (mAChRs) | Competitive, Non-selective Antagonist | Blocks cholinergic transmission; used to model cognitive dysfunction. drugbank.comusm.edu |
| M1 Muscarinic Receptor | Antagonism (as part of non-selective action) | Implicated in cognitive deficits; biperiden (B1667296) is a more specific M1 antagonist used for comparison. nih.gov |
| M2 Muscarinic Receptor | Antagonism (as part of non-selective action) | Blockade contributes to memory deficits; reversal by M2-selective antagonists studied. medchemexpress.com |
Neuropharmacological Research in Animal Models
Scopolamine is a cornerstone of neuropharmacological research, primarily used to create robust and reproducible animal models of cognitive dysfunction. nih.gov Its ability to induce a state of cholinergic deficiency provides a powerful platform for investigating the neurobiological basis of memory and for screening potential therapeutic agents. nih.govecronicon.net
Modeling Cholinergic Deficiency and Cognitive Impairment in Animal Subjects
The administration of scopolamine to animal subjects, including rats, mice, and zebrafish, is a widely used method to model the cholinergic deficit and cognitive impairment seen in neurodegenerative conditions like Alzheimer's disease. nih.govusm.eduscience.gov Cholinergic dysfunction and the deposition of amyloid-β are hallmarks of Alzheimer's, and the scopolamine model effectively reproduces the former and can influence the latter. nih.gov This model is considered pivotal because it allows for the controlled study of acute cognitive impairment. nih.gov By blocking mAChRs, scopolamine disrupts cholinergic transmission in key brain regions like the hippocampus and prefrontal cortex, leading to observable deficits in learning and memory. usm.edusarpublication.com The model's validity is supported by the fact that the induced impairments can often be ameliorated by compounds that enhance cholinergic function, such as acetylcholinesterase inhibitors. usm.edu
Studying Effects on Memory and Learning Processes in Preclinical Paradigms
Researchers employ a variety of behavioral tests to quantify the cognitive deficits induced by scopolamine. These preclinical paradigms are designed to assess different facets of memory and learning, including spatial memory, working memory, and memory consolidation. researchgate.net
Morris Water Maze: In this test of spatial learning and memory, scopolamine administration consistently impairs the ability of rodents to learn the location of a hidden platform. researchgate.net
Y-Maze & T-Maze: These tasks are used to assess spatial working memory. Scopolamine-treated animals typically show a reduced tendency to explore novel arms of the maze, indicating impaired short-term memory. science.govnih.gov
Passive Avoidance Task: This test measures fear-based learning and memory. Scopolamine can impair the animal's ability to remember a negative stimulus (e.g., a foot shock), though results can be variable. researchgate.netfrontiersin.org
Radial Arm Maze: Used to evaluate both working and reference memory, scopolamine has been shown to disrupt performance in this task. researchgate.net
The consistent and measurable deficits produced by scopolamine in these tasks make it an effective tool for evaluating the efficacy of potential cognitive-enhancing drugs. researchgate.net
Table 2: Research Findings on Scopolamine-Induced Cognitive Deficits in Animal Models This table is based on data from the text and summarizes findings on scopolamine's effects in various preclinical paradigms.
| Animal Model | Behavioral Task | Key Finding |
|---|---|---|
| Rats | Morris Water Maze | Scopolamine impairs spatial learning and memory. researchgate.net |
| Mice | Y-Maze | Scopolamine significantly impairs working memory. nih.gov |
| Rats | Passive Avoidance Task | Scopolamine can impair memory consolidation. frontiersin.org |
| Rats | Radial Arm Maze | Scopolamine disrupts spatial working and reference memory. researchgate.net |
Exploration of Neurotransmitter System Interactions and Modulation
The effects of scopolamine are not limited to the cholinergic system. By blocking mAChRs, it modulates the activity of other interconnected neurotransmitter systems. A key example is its interaction with the dopamine (B1211576) system. Research has shown that scopolamine administration in rats leads to a significant increase in the phosphorylation of extracellular signal-regulated kinases (ERKs) in the striatum. nih.gov This upregulation of ERK phosphorylation suggests that mAChRs normally exert an inhibitory influence on this signaling pathway. Since dopamine signaling in the striatum is heavily linked to ERK activation, this finding indicates that scopolamine can indirectly increase dopaminergic signaling activity by removing the cholinergic "brake". nih.gov This interaction is crucial for understanding the full spectrum of scopolamine's behavioral effects beyond simple memory impairment.
Role in Mechanistic Pharmacodynamic Studies in Vivo
Scopolamine is frequently used in in vivo mechanistic pharmacodynamic (PD) studies, which aim to understand the relationship between drug concentration in the body (pharmacokinetics, PK) and the resulting physiological and behavioral effects. nih.gov These PK/PD modeling studies are essential for characterizing a drug's mechanism of action and for predicting its effects. researchgate.net
In this context, scopolamine serves as a pharmacological challenge agent. Healthy subjects or animals are administered scopolamine to induce a temporary, measurable deficit, and the ability of a new therapeutic agent to reverse this deficit is then quantified. researchgate.net A prominent application is in electroencephalogram (EEG) studies. Scopolamine induces characteristic changes in the EEG, such as a decrease in alpha power and an increase in delta power, which are considered biomarkers of cognitive impairment and are also seen in conditions like Alzheimer's disease. nih.govresearchgate.net Researchers have successfully created PK/PD models that directly correlate scopolamine serum concentrations with these EEG changes, demonstrating a rapid equilibration between the drug in the blood and its site of action in the brain. nih.gov Such studies provide a quantitative framework for understanding how cholinergic blockade impacts brain network activity and for evaluating the central effects of novel drugs. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Scopolamine D3 Hydrobromide
Development of Novel Analytical Techniques for Trace Analysis of Tropane (B1204802) Alkaloids
The detection and quantification of tropane alkaloids, such as scopolamine (B1681570) and atropine (B194438), are of critical importance in food safety, clinical toxicology, and pharmaceutical research. researchgate.net The natural occurrence of these compounds in plants like those from the Solanaceae family can lead to contamination of agricultural products, including grains and herbal teas. mdpi.comfrontiersin.org Given that even low doses of tropane alkaloids can affect the central nervous system and heart rate, highly sensitive and reliable analytical methods are essential. merieuxnutrisciences.com
The development of advanced analytical techniques has been a major focus, moving towards methods that offer high sensitivity, selectivity, and accuracy for trace-level detection. Isotopically labeled internal standards, such as Scopolamine-d3 Hydrobromide, are indispensable in this context. medchemexpress.comsigmaaldrich.com By incorporating stable isotopes like deuterium (B1214612), this compound serves as an ideal internal standard for mass spectrometry (MS) methods. medchemexpress.com It shares near-identical chemical and physical properties with the non-labeled scopolamine, but its increased mass allows it to be distinguished by the detector. This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate quantification. researchgate.nettandfonline.com
Modern analytical chemistry relies heavily on hyphenated chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with tandem mass spectrometry (LC-MS/MS or GC-MS), are the preferred methods for tropane alkaloid analysis. merieuxnutrisciences.comresearchgate.nethhs.gov These methods provide the necessary separation and detection capabilities to analyze complex matrices like food products and biological fluids. mdpi.comresearchgate.net
Recent innovations focus on enhancing efficiency and reducing environmental impact. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. frontiersin.orgtandfonline.com Sample preparation techniques are also evolving, with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and miniaturized solid-phase extraction (μ-SPE) gaining traction for their efficiency and reduced solvent consumption. mdpi.comtandfonline.comacs.org The use of this compound as an internal standard is integral to the validation and application of these novel, high-throughput methods. tandfonline.com
| Analytical Technique | Description | Role of this compound | Reference |
|---|---|---|---|
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | A highly sensitive and selective technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. It is a favored technique for determining tropane alkaloids in food and feed. | Used as an internal standard for accurate quantification, compensating for matrix effects and variations during analysis. | merieuxnutrisciences.comresearchgate.net |
| GC-MS (Gas Chromatography-Mass Spectrometry) | A technique used for separating and analyzing compounds that can be vaporized without decomposition. Many tropane alkaloids are sufficiently volatile for GC analysis. | Serves as an internal standard for precise quantification in forensic and clinical toxicology. | researchgate.netcaymanchem.com |
| UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) | An advanced form of HPLC providing faster and more efficient separations, often coupled with high-resolution mass spectrometry (HRMS) for enhanced selectivity. | Essential for method validation, ensuring accuracy in high-throughput screening of food contaminants. | frontiersin.orgtandfonline.com |
| CE-MS (Capillary Electrophoresis-Mass Spectrometry) | A technique that separates ions based on their electrophoretic mobility. It is noted for high separation efficiency and short analysis times for ionizable compounds like tropane alkaloids. | Enables precise quantification in complex samples due to its high resolving power when used with an internal standard. | researchgate.net |
Advanced Applications in Systems Biology, Proteomics, and Metabolomics
The role of this compound is expanding from a simple analytical tool to a key enabler in the fields of systems biology, proteomics, and metabolomics. These disciplines aim to understand biological systems on a global scale by studying the complex interactions of genes, proteins, and metabolites. The accurate quantification of small molecules is fundamental to this research, and this is where stable isotope-labeled standards are crucial.
In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological sample. When studying pathways involving tropane alkaloids, such as in plant biochemistry or in pharmacokinetic studies, this compound is essential for creating quantitative assays. niscpr.res.in By providing a precise measure of scopolamine concentrations, researchers can map metabolic fluxes and understand how they are altered by genetic modifications or environmental stimuli. For instance, research into enhancing the production of scopolamine in plants for pharmaceutical use relies on these quantitative techniques to measure the success of metabolic engineering strategies. niscpr.res.in
While direct applications in proteomics are less documented, the link is established through the study of drug-protein interactions. Scopolamine exerts its effects by binding to muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.com Quantitative analysis, facilitated by this compound, can be used in pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate specific drug concentrations with receptor occupancy and downstream signaling events that would be observed at the proteomic level.
Ultimately, the data generated from metabolomic and proteomic studies feed into systems biology models. These models aim to simulate and predict the behavior of complex biological systems. The precise, quantitative data obtained using this compound provides the high-quality input required to build and validate these models, particularly those concerning neurotransmitter systems and secondary metabolite production in plants.
Future Role in Understanding Cholinergic System Dynamics and Related Neurological Processes
Scopolamine is a well-established pharmacological tool for investigating the cholinergic system, which is critical for cognitive functions like learning and memory. usm.edusarpublication.commdpi.com By acting as a non-selective antagonist of muscarinic acetylcholine receptors, scopolamine can temporarily induce cognitive deficits that mimic aspects of neurological and psychiatric conditions, including Alzheimer's disease and depression. nih.govmedchemexpress.com This makes it an invaluable substance for creating animal and human models of cholinergic dysfunction. usm.edunih.gov
The future role of this compound in this area is tied to refining these models and enhancing the translation of preclinical findings to clinical applications. The precision afforded by using a deuterated internal standard is paramount in PK/PD studies that seek to establish a direct relationship between the concentration of scopolamine in the central nervous system and its effects on cognitive performance, neural activity, and neurotransmitter release. hhs.govnih.gov
Cognitive stress tests using scopolamine are emerging as a potential biomarker to evaluate the integrity of the cholinergic system and to identify individuals who might benefit from cholinergic therapies. nih.gov In these studies, this compound would be essential for accurately measuring the drug's concentration, allowing for standardized and reproducible testing. By understanding the precise dose-response relationship, researchers can better characterize the nature of cholinergic deficits in various disorders and screen for the efficacy of new cognition-enhancing drugs. usm.edunih.gov
Furthermore, as research delves deeper into the complex interplay between the cholinergic system and other neurotransmitter systems (e.g., dopaminergic, serotonergic), the ability to reliably quantify the pharmacological probe (scopolamine) becomes even more critical. mdpi.comtocris.com this compound will thus continue to be a vital tool for elucidating the nuanced role of cholinergic signaling in brain function and for developing next-generation therapeutics for a range of neurological and psychiatric disorders.
| Research Area | Application of Scopolamine | Contribution of this compound | Reference |
|---|---|---|---|
| Alzheimer's Disease Model | Induces memory impairment and cognitive deficits by blocking muscarinic receptors, simulating cholinergic dysfunction seen in the disease. | Enables accurate PK/PD modeling to correlate drug levels with the severity of cognitive impairment. | usm.edusarpublication.comnih.gov |
| Cognitive Neuroscience | Used as a pharmacological probe to study the role of the cholinergic system in learning, memory, and attention. | Provides precise quantification for studies investigating the dose-dependent effects of cholinergic blockade on brain activity. | nih.govnih.gov |
| Antidepressant Research | Investigated for rapid antidepressant effects, highlighting the involvement of the cholinergic system in mood regulation. | Crucial for pharmacokinetic studies to understand the exposure-response relationship of its antidepressant effects. | |
| Drug Development | Used in "challenge studies" to test the ability of new drugs to reverse scopolamine-induced cognitive deficits. | Ensures accurate measurement of scopolamine levels, providing a stable baseline against which to test new therapeutic agents. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for Scopolamine-d3 Hydrobromide, and how is its purity validated?
this compound is synthesized via deuterium incorporation at specific positions (typically the methyl group) using deuterated reagents like D₂O or deuterated acetic anhydride. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm isotopic enrichment (>98% deuterium incorporation) and absence of non-deuterated impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify structural integrity, particularly the absence of proton signals at deuterated positions .
Q. How does this compound differ from non-deuterated Scopolamine Hydrobromide in analytical characterization?
The primary distinction lies in isotopic mass shifts. For example, this compound (C₁₇H₁₈D₃NO₄·HBr·3H₂O, MW 441.32) shows a +3 Da shift in mass spectrometry compared to the non-deuterated form (C₁₇H₂₁NO₄·HBr·3H₂O, MW 438.31). Chromatographic retention times may slightly differ due to deuterium’s kinetic isotope effect. Researchers must calibrate instruments using deuterated standards to avoid misidentification .
Q. What are the standard protocols for preparing this compound stock solutions in preclinical studies?
Stock solutions are typically prepared in sterile water or phosphate-buffered saline (PBS) at concentrations ≤50 mg/mL (adjusted for solubility). Vortexing and sonication ensure homogeneity. Stability tests under varying pH (4–8) and temperatures (−20°C to 25°C) are recommended to assess degradation, with LC-MS monitoring for deuterium loss or hydrolysis byproducts .
Advanced Research Questions
Q. How can researchers optimize in vivo models to study the pharmacokinetics of this compound?
Use radiolabeled or fluorescently tagged Scopolamine-d3 in tandem with LC-MS/MS for dual detection. For brain penetration studies, employ microdialysis in rodents after intraperitoneal (i.p.) or intravenous (i.v.) administration. Control for deuterium isotope effects by comparing absorption rates to non-deuterated scopolamine. Dose-response curves (e.g., 0.1–20 mg/kg) should account for variable hepatic metabolism due to deuterium’s impact on cytochrome P450 enzymes .
Q. What methodologies resolve contradictions in receptor-binding affinity data for this compound?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or incomplete deuteration. Use saturation binding assays with [³H]-N-methylscopolamine to measure muscarinic acetylcholine receptor (mAChR) affinity. Validate deuterium incorporation via LC-MS before assays. If conflicting values persist, conduct molecular dynamics simulations to assess deuterium’s steric effects on ligand-receptor interactions .
Q. How can researchers ensure reproducibility in this compound studies across different laboratories?
Adopt standardized protocols for:
- Synthesis : Specify deuterium sources (e.g., D₂O purity ≥99.9%) and reaction times.
- Storage : Use amber vials at −80°C with desiccants to prevent hygroscopic degradation.
- Data reporting : Include raw LC-MS/NMR spectra and isotopic enrichment percentages in supplementary materials. Collaborative cross-lab validation using shared reference standards is critical .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in behavioral assays?
Use mixed-effects models to account for inter-subject variability in rodent studies. For cognitive assays (e.g., Morris water maze), apply repeated-measures ANOVA with post hoc Bonferroni correction. Power analysis should determine sample sizes (e.g., n ≥ 6/group) to detect ≥20% differences in escape latency or mAChR occupancy .
Q. How should researchers address discrepancies between in vitro and in vivo metabolic stability data?
In vitro hepatocyte or microsomal assays may underestimate in vivo metabolism due to deuterium’s isotope effect. Compare metabolic half-lives (t₁/₂) using parallel experiments: incubate Scopolamine-d3 with liver microsomes and administer the same batch to rodents. Track deuterated vs. non-deuterated metabolites via LC-HRMS to identify enzymatic pathways affected by deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
